Butyl (4-chlorobutyl)carbamate chemical structure and molecular weight
Butyl (4-chlorobutyl)carbamate chemical structure and molecular weight
An In-depth Technical Guide to Butyl (4-chlorobutyl)carbamate: Structure, Properties, and Synthesis
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a detailed technical overview of Butyl (4-chlorobutyl)carbamate, a molecule of interest in synthetic organic chemistry and potentially in the development of novel therapeutic agents. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document synthesizes information from foundational chemical principles and data from closely related analogs to provide a comprehensive and scientifically grounded resource.
Molecular Structure and Properties
The nomenclature "Butyl (4-chlorobutyl)carbamate" designates a carbamate functional group with a butyl substituent on the oxygen atom and a 4-chlorobutyl substituent on the nitrogen atom.
Chemical Structure
The chemical structure of Butyl (4-chlorobutyl)carbamate is illustrated below. The molecule consists of a central carbamate core, an n-butyl ester group, and an N-linked 4-chlorobutyl chain.
Caption: Proposed synthesis of Butyl (4-chlorobutyl)carbamate.
Experimental Protocol
The following is a generalized, step-by-step methodology for the synthesis of Butyl (4-chlorobutyl)carbamate. This protocol is based on standard procedures for N-acylation reactions and should be optimized for specific laboratory conditions.
Materials:
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4-chlorobutylamine hydrochloride
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Butyl chloroformate
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Triethylamine (or another suitable non-nucleophilic base)
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Dichloromethane (DCM) or another suitable aprotic solvent
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, column chromatography setup)
Procedure:
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Preparation of the Free Amine: To a solution of 4-chlorobutylamine hydrochloride in a minimal amount of water, add an excess of a strong base (e.g., 2M NaOH) and extract the free amine into an organic solvent like dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and use the resulting solution directly in the next step.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the dried 4-chlorobutylamine in anhydrous dichloromethane. Add an equimolar amount of triethylamine.
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Addition of Butyl Chloroformate: Cool the reaction mixture to 0 °C using an ice bath. Slowly add an equimolar amount of butyl chloroformate dropwise to the stirred solution.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Potential Applications in Research and Drug Development
Carbamates are a versatile class of compounds with a wide range of applications in medicinal chemistry and materials science. [1]The bifunctional nature of Butyl (4-chlorobutyl)carbamate, possessing a stable carbamate linkage and a reactive alkyl chloride, makes it a valuable intermediate for further chemical modifications.
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Linker Chemistry: The 4-chlorobutyl group can serve as a reactive handle for attaching this molecule to other chemical entities through nucleophilic substitution reactions. This is particularly relevant in the design of bifunctional molecules, such as PROTACs (Proteolysis Targeting Chimeras) or other chemical probes.
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Prodrug Design: The carbamate group can be incorporated into drug molecules to improve their pharmacokinetic properties. The butyl ester portion could be designed to be cleaved by esterases in vivo, releasing the active drug.
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Fragment-Based Drug Discovery: As a small molecule with defined chemical features, Butyl (4-chlorobutyl)carbamate could be used as a fragment in screening campaigns to identify new binding motifs for protein targets.
Safety and Handling
Detailed toxicological data for Butyl (4-chlorobutyl)carbamate is not available. However, based on the reactivity of its functional groups, appropriate safety precautions should be taken.
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Alkylating Agent: The presence of the 4-chlorobutyl group suggests that this compound may act as an alkylating agent. Alkylating agents are often toxic and can be mutagenic. Therefore, direct contact should be avoided.
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General Precautions: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water.
Conclusion
Butyl (4-chlorobutyl)carbamate is a molecule with potential utility in various areas of chemical research, particularly in the synthesis of more complex molecules for pharmaceutical and materials science applications. While specific experimental data for this compound is scarce, its synthesis can be readily achieved through established chemical transformations. The insights provided in this guide, based on fundamental chemical principles and data from analogous structures, offer a solid foundation for researchers and scientists working with this and related compounds.
References
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Crysdot LLC. tert-Butyl (4-chlorobutyl)carbamate. [Link]
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PubChem. tert-butyl N-(4-chlorophenyl)carbamate. [Link]
- Google Patents.
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Organic Preparations and Procedures International. Synthesis of N-(4-Chlorobutyl)butanamide, a Chlorinated Amide Isolated from Aloe sabaea. [Link]
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NIST Chemistry WebBook. Butyl carbamate. [Link]
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Wikipedia. Carbamate. [Link]
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Boston University OpenBU. Preparation and properties of carbamates, nitrocarbamates and their derivatives. [Link]
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The University of Virginia. The Structure of Butyl Carbamate and of Its Water Complex in the Gas Phase. [Link]
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Chemsrc. Butyl carbamate. [Link]
